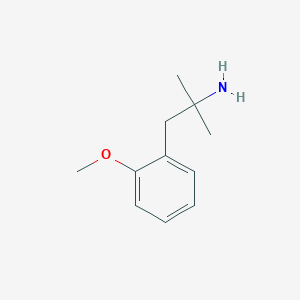

1-(2-Méthoxyphényl)-2-méthylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-2-amine structure

Applications De Recherche Scientifique

1-(2-Methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2-Methoxyphenyl)-2-methylpropan-2-amine. The reaction conditions include:

Step 1: Condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base like ammonium acetate.

Step 2: Reduction of 2-methoxyphenyl-2-nitropropene using LiAlH4 in anhydrous ether.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine may involve catalytic hydrogenation of the nitropropene intermediate using hydrogen gas and a palladium catalyst. This method is preferred for large-scale synthesis due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-methoxyphenylacetone.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives of the original compound.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.

2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of an amine.

2-Methoxyphenyl chloroformate: Another derivative with a chloroformate group.

Uniqueness: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a methylpropan-2-amine structure allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.

Activité Biologique

1-(2-Methoxyphenyl)-2-methylpropan-2-amine, also referred to as methoxyphenamine, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter receptors, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is C11H17NO2, with a molecular weight of approximately 195.26 g/mol. The presence of a methoxy group (-OCH₃) attached to the phenyl ring significantly influences its chemical behavior and biological interactions.

The biological activity of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, modulating neurotransmitter activity and influencing physiological responses.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

| Activity Type | Description |

|---|---|

| Receptor Binding | Exhibits binding affinity to serotonin (5-HT) receptors, particularly 5-HT2A. |

| Agonistic Effects | Potentially acts as an agonist, influencing mood and perception. |

| Toxicity | Demonstrated harmful effects if ingested; causes skin irritation. |

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine:

- Binding Affinity Studies : Research has shown that similar compounds with methoxy substitutions exhibit enhanced binding affinities at serotonin receptors. For instance, a study on analogs found that modifications in the methoxy position significantly impacted receptor affinity, suggesting that the ortho position may enhance interaction with the 5-HT2A receptor .

- Pharmacological Effects : In vivo studies have indicated that derivatives of this compound can influence behavioral responses in animal models, suggesting potential psychoactive effects. These effects may include alterations in locomotion and anxiety-related behaviors .

- Toxicological Assessments : Toxicity studies highlight that while the compound may have therapeutic potential, it also poses risks. Acute toxicity assessments indicate harmful effects upon ingestion, necessitating careful consideration in therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO2 | Exhibits different receptor affinities due to para substitution. |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO2 | Varies in binding efficacy compared to ortho-substituted analogs. |

| 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine | C11H16FNO2 | Enhanced lipophilicity and metabolic stability due to fluorination . |

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7H,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPJOGITYQEJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.